molecular formula C7H8O3 B8790682 2-(Furan-3-yl)-1,3-dioxolane CAS No. 28872-87-9

2-(Furan-3-yl)-1,3-dioxolane

Cat. No. B8790682
CAS RN: 28872-87-9
M. Wt: 140.14 g/mol
InChI Key: HQVYIOAFZUFHAV-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-1,3-dioxolane is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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properties

CAS RN

28872-87-9

Product Name

2-(Furan-3-yl)-1,3-dioxolane

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-(furan-3-yl)-1,3-dioxolane

InChI

InChI=1S/C7H8O3/c1-2-8-5-6(1)7-9-3-4-10-7/h1-2,5,7H,3-4H2

InChI Key

HQVYIOAFZUFHAV-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=COC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of furan-3-carbaldehyde (SM1-A, 2 g, 20 mmol) and ethane-1,2-diol (3.72 g, 60 mmol) in toluene (100 ml) was added pyridinium p-toluenesulfonate (PPTS, 50 mg, 0.2 mmol), and the solution was heated at reflux utilizing a Dean-Stark trap. After the theoretical amount of water was collected, the solvent was evaporated, and the residue was purified by column chromatography (petroleum ether:ethyl acetate=20:1) to give product (2-A) (1.8 g, 80%) as a colorless oil. 1H NMR (300 MHz, CDCl3): δ 7.54 (s, 1H), 7.41-7.40 (t, 1H), 6.47-6.46 (d, 1H), 5.85 (s, 1H), 4.09-4.06 (m, 2H), 4.00-3.98 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

As depicted in Scheme 13 above, a mixture of furan-3-carbaldehyde (1.20 mol), ethylene glycol (1.32 mol), p-toluenesulfonic acid (4.6 grams, 0.024 mol) and benzene (100 ml) is heated to reflux for 19 hours in a 500 ml round-bottomed flask fitted with a Dean-Stark trap, while water are removed from the mixture by azeotropic distillation. Once water ceases to condense, the reaction mixture is washed with saturated sodium bicarbonate (NaHCO3, 200 ml). The combined organic phase is washed with water (100 ml) and saturated sodium chloride (NaCl, 100 ml), dried over MgSO4, and then concentrated a rotary evaporator. The residual paste is purified by distillation at 80° C. and 10 Torr (1333 pascals).
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
1.32 mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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